molecular formula C16H24N2O3S B5319296 N-isopropyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide

N-isopropyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B5319296
M. Wt: 324.4 g/mol
InChI Key: AKEXQQONINEDPZ-UHFFFAOYSA-N
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Description

N-isopropyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide, also known as Compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

N-isopropyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide X exerts its effects through the inhibition of various enzymes and signaling pathways involved in cell growth, survival, and differentiation. Specifically, it has been shown to inhibit the activity of protein kinase B (Akt), which plays a critical role in regulating cell proliferation and survival. Additionally, this compound X has been found to modulate the activity of various ion channels and receptors, including the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
This compound X has been shown to have a wide range of biochemical and physiological effects, including reducing oxidative stress and inflammation, inhibiting cell proliferation and survival, and modulating ion channel and receptor activity. Additionally, it has been found to have a neuroprotective effect by reducing the damage caused by ischemia and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-isopropyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide X in lab experiments is its high potency and selectivity, which allows for a more precise and targeted approach to studying various biological processes. Additionally, its well-established synthesis method and availability make it a readily accessible tool for researchers. However, one limitation of using this compound X is its potential off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-isopropyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide X, including the development of new derivatives with improved efficacy and safety profiles, the investigation of its potential applications in other fields, such as immunology and infectious diseases, and the elucidation of its molecular mechanism of action. Additionally, further studies are needed to fully understand the potential advantages and limitations of using this compound X in lab experiments and clinical settings.
In conclusion, this compound X is a promising chemical compound with a wide range of potential applications in various fields. Its well-established synthesis method, high potency and selectivity, and established safety profile make it a valuable tool for scientific research. Further studies are needed to fully elucidate its molecular mechanism of action and potential applications in other fields.

Synthesis Methods

N-isopropyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide X can be synthesized using a multistep process involving the reaction of 4-methylbenzenesulfonyl chloride with piperidine followed by the addition of isopropylamine. The resulting compound is then purified using column chromatography to obtain the final product. This synthesis method has been optimized to produce this compound X in high yields and purity.

Scientific Research Applications

N-isopropyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide X has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound X has been shown to have a neuroprotective effect by reducing the damage caused by oxidative stress and inflammation. In cancer research, this compound X has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In drug discovery, this compound X has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

4-methyl-3-piperidin-1-ylsulfonyl-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-12(2)17-16(19)14-8-7-13(3)15(11-14)22(20,21)18-9-5-4-6-10-18/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEXQQONINEDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(C)C)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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